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molecular formula C11H11N3O2 B8354304 5-(4-Methylimidazol-1-yl)-2-nitrotoluene

5-(4-Methylimidazol-1-yl)-2-nitrotoluene

Cat. No. B8354304
M. Wt: 217.22 g/mol
InChI Key: INMUXXDUDXRNKT-UHFFFAOYSA-N
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Patent
US05171851

Procedure details

A mixture of 5-fluoro-2nitrotoluene (1.05 g), 4-methylimidazole (556 mg) and sodium carbonate (753 mg) in dimethylformaldehyde (23 ml) was heated under stirring for 36 hours. The reaction mixture was distilled under reduced pressure to remove solvent. The residue was dissolved in water and the solution was acidified with 4N HCl solution to pH 5 and extracted with chloroform. The water layer was made to pH 10 with 2.5N sodium hydroxide solution, extracted with chloroform, dried with MgSO4 and filtered. The solution was distilled to give 1.09 g (74%) of the title compound.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
556 mg
Type
reactant
Reaction Step One
Quantity
753 mg
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[CH3:12][C:13]1[N:14]=[CH:15][NH:16][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O>[CH3:12][C:13]1[N:14]=[CH:15][N:16]([C:2]2[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=2)[CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
556 mg
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
753 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
23 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
CC=1N=CN(C1)C=1C=CC(=C(C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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